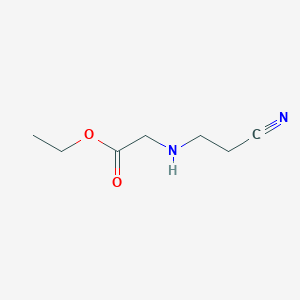
Ethyl 2-(2-cyanoethylamino)acetate
Cat. No. B3138251
M. Wt: 156.18 g/mol
InChI Key: SBPUJTNHAUBDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05840916
Procedure details


139.6 g (1 mole) of glycine ethyl ester hydrochloride was dissolved in 80 ml of distilled water and to this solution was added 230 ml of an aqueous solution of 67.3 g (1.2 mole eq.) of potassium hydroxide. Then, 106.2 g (2 mole eq.) of acrylonitrile was added to the reaction solution while heating and stirring at 50° to 60° C. The reaction mixture was stirred for 5 hours with heating and then the organic layer was separated. The aqueous layer was extracted with ethyl ether and the extract was combined with the organic layer as separated above. The combined organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to remove the solvent. The residue was distilled under reduced pressure (100° to 150° C./10.25 torr) to obtain 65.6 g (Yield: 48%) of the title compound.


[Compound]
Name
aqueous solution
Quantity
230 mL
Type
reactant
Reaction Step Two



Name
Yield
48%
Identifiers


|
REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[OH-].[K+].[C:11](#[N:14])[CH:12]=[CH2:13]>O>[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH:7][CH2:13][CH2:12][C:11]#[N:14])[CH3:3] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
139.6 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)OC(CN)=O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
230 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
67.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
106.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring at 50° to 60° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while heating
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as separated above
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layer was dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled under reduced pressure (100° to 150° C./10.25 torr)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CNCCC#N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 65.6 g | |
| YIELD: PERCENTYIELD | 48% | |
| YIELD: CALCULATEDPERCENTYIELD | 42% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
